1-(2-fluorophenyl)-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
1-(2-fluorophenyl)-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound with significant implications in various scientific fields. It features multiple functional groups, including a fluorophenyl group, a methoxyphenyl group, a methyl group, and a trifluoromethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves a multi-step process:
Step 1: Preparation of intermediate compounds through substitution reactions, using appropriate starting materials like substituted anilines.
Step 2: Formation of the pyrazolopyridine core via cyclization reactions under controlled conditions, often involving catalysts and specific reagents.
Step 3: Introduction of the fluorophenyl and methoxyphenyl groups through substitution reactions, ensuring the correct positioning on the molecule.
Step 4: Final functionalization to add the trifluoromethyl group, using methods like trifluoromethylation reactions.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for cost-efficiency and yield, often utilizing automated processes and high-throughput screening to fine-tune reaction conditions. Advanced techniques like flow chemistry may be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-fluorophenyl)-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes several types of reactions:
Oxidation: Transformation into more oxidized derivatives.
Reduction: Possible reduction of certain functional groups under specific conditions.
Substitution: Reactions involving the exchange of substituent groups, often facilitated by catalysts.
Addition: Formation of new bonds by adding reagents to the compound.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst.
Substitution Reagents: Halogenating agents like N-bromosuccinimide for selective bromination.
Addition Reagents: Reagents like Grignard reagents for forming carbon-carbon bonds.
Oxidized Derivatives: New compounds with increased oxidation states.
Reduced Products: Simplified molecules with fewer oxygen atoms.
Substituted Products: Variants with different substituents replacing original groups.
Addition Products: New compounds formed through addition reactions.
Scientific Research Applications
1-(2-fluorophenyl)-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine finds applications in diverse fields:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its interactions with biological systems, including enzyme inhibition.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects through specific interactions at the molecular level:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: Can modulate signal transduction pathways, impacting cellular processes.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-(2-fluorophenyl)-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine offers distinct advantages:
Uniqueness: The presence of multiple functional groups confers unique reactivity and binding properties.
Similar Compounds: Includes molecules like 1-(2-fluorophenyl)-3-methyl-4-(trifluoromethyl)-pyrazolo[3,4-b]pyridine and 1-(2-methoxyphenyl)-6-methyl-4-(trifluoromethyl)-pyrazolo[3,4-b]pyridine.
This compound holds immense potential for further research and application in various scientific domains, making it a fascinating subject for continued study.
Properties
IUPAC Name |
1-(2-fluorophenyl)-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F4N3O/c1-12-19-14(21(23,24)25)11-16(13-7-3-6-10-18(13)29-2)26-20(19)28(27-12)17-9-5-4-8-15(17)22/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIIULFDSDPQCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3OC)C(F)(F)F)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F4N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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